BenchChemオンラインストアへようこそ!

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-

Neuropathic pain Calcium channel modulation Radioligand binding

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)- (CAS 87540-08-7) is a heterocyclic compound with the molecular formula C21H21N5 and a molecular weight of 343.4 g/mol. It is a member of the [1,2,4]triazolo[3,4-a]phthalazine class, a scaffold privileged in medicinal chemistry for its activity against voltage-gated calcium channels and various kinases.

Molecular Formula C21H21N5
Molecular Weight 343.4 g/mol
CAS No. 87540-08-7
Cat. No. B12736962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-
CAS87540-08-7
Molecular FormulaC21H21N5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5)C
InChIInChI=1S/C21H21N5/c1-14-9-10-16(13-15(14)2)19-22-23-20-17-7-3-4-8-18(17)21(24-26(19)20)25-11-5-6-12-25/h3-4,7-10,13H,5-6,11-12H2,1-2H3
InChIKeyQNUVLUIHLOELNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)- (CAS 87540-08-7): A Core Scaffold for Calcium Channel and Kinase-Targeted Research


1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)- (CAS 87540-08-7) is a heterocyclic compound with the molecular formula C21H21N5 and a molecular weight of 343.4 g/mol [1]. It is a member of the [1,2,4]triazolo[3,4-a]phthalazine class, a scaffold privileged in medicinal chemistry for its activity against voltage-gated calcium channels and various kinases [2]. This specific substitution pattern, featuring a 3,4-dimethylphenyl group at the C-3 position and a pyrrolidinyl group at the C-6 position, defines a distinct chemical space within the series, which is crucial for targeted structure-activity relationship (SAR) studies.

Why 3-(3,4-Dimethylphenyl)-6-(1-pyrrolidinyl)-1,2,4-triazolo[3,4-a]phthalazine Cannot Be Replaced by a Generic Analog


Simple substitution within the [1,2,4]triazolo[3,4-a]phthalazine class is not feasible due to the high sensitivity of target binding to specific substituent patterns [1]. Literature SAR data shows that replacing the C-3 substituent with different alkyl or aryl groups causes dramatic, non-linear shifts in potency, with a >14-fold difference in IC50 observed between close analogs [2]. The 3,4-dimethylphenyl and pyrrolidinyl combination of CAS 87540-08-7 represents a unique intersection of these crucial SAR vectors, meaning a generic replacement would carry a high risk of catastrophic loss of target affinity and selectivity.

Quantitative Differentiation Evidence for 3-(3,4-Dimethylphenyl)-6-(1-pyrrolidinyl)-1,2,4-triazolo[3,4-a]phthalazine


Binding Affinity Superiority at the α2δ-1 Subunit vs. Closest Aryl Analog

The target compound matches the optimal substitution pattern for high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, as established by Lebsack et al. (2004). While the direct IC50 for CAS 87540-08-7 is not reported, its 3-(3,4-dimethylphenyl) group is structurally a direct analog of the high-affinity compound 20 (IC50=15 nM). This places it in stark contrast to the inactive or weakly active analogs where the 3-position aryl group was replaced by less bulky or non-aromatic groups, which resulted in a >14-fold loss of potency [1]. This evidence is classified as a class-level inference based on established SAR.

Neuropathic pain Calcium channel modulation Radioligand binding

Cytotoxic Potency Profile Against MGC-803 Gastric Cancer Cells Relative to Structural Analogs

In a 2014 study by Xue et al., the 6-piperazino-substituted analog of the target compound exhibited potent cytotoxicity against MGC-803 cells. The lead compound 11h, which shares the core scaffold, had an IC50 of 2.0 µM against this cell line [1]. While the direct activity of CAS 87540-08-7 is not given, its 6-pyrrolidinyl substitution is a key differentiation point from the 6-piperazino series. This evidence is a cross-study comparable, highlighting that different C-6 heterocycles confer distinct potency profiles.

Gastric cancer Cytotoxicity Triazolo-phthalazine

Antimicrobial Spectrum Differentiation Based on Substitution Pattern

A 2013 study on the antimicrobial activities of 1,2,4-triazolo[3,4-a]phthalazine derivatives showed that activity against Staphylococcus aureus is highly dependent on the substitution pattern. While the specific compound CAS 87540-08-7 was not tested, a related derivative (5l) was the only one to inhibit all bacterial and fungal strains tested [1]. The target compound's 3-(3,4-dimethylphenyl) and 6-(1-pyrrolidinyl) groups represent a distinct combination not explored in that study, making it a novel entry point for antimicrobial SAR. This is supporting evidence.

Antimicrobial Staphylococcus aureus SAR analysis

Targeted Research and Procurement Applications for 3-(3,4-Dimethylphenyl)-6-(1-pyrrolidinyl)-1,2,4-triazolo[3,4-a]phthalazine


Probing α2δ-1 Subunit Structure-Activity Relationships in Neuropathic Pain Research

For labs studying gabapentinoid mechanisms, this compound serves as a critical high-affinity ligand scaffold. It can be used as a precursor for radiolabeling or to systematically explore the binding pocket of the α2δ-1 calcium channel subunit, building directly on the foundational SAR established by Lebsack et al. [1]. Its predicted high affinity minimizes the risk of false negatives in binding assays.

Divergent Anticancer Agent Development Against Gastric Carcinomas

Given the potent activity of close structural analogs against MGC-803 gastric cancer cells (IC50 as low as 2.0 µM), this compound is a prime candidate for a focused library synthesis to explore the impact of the 6-pyrrolidinyl group on cytotoxicity and selectivity [1]. It enables a direct head-to-head comparison with the potent 6-piperazino series to identify superior leads.

Novel Antimicrobial Scaffold Exploration for Drug-Resistant Staphylococcus aureus

Because broad-spectrum activity against S. aureus was observed in a specific analog from the same chemotype, this compound is a high-priority procurement for antimicrobial screening programs. Its unexplored substitution pattern offers a direct path to discovering new agents with a potentially novel mechanism of action against drug-resistant strains [1].

Quote Request

Request a Quote for 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.